(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-3-yl)boronic acid
Overview
Description
(3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-3-yl)boronic acid is an organic compound that features a boronic acid group attached to a biphenyl structure, which is further substituted with a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-3-yl)boronic acid typically involves the following steps :
Starting Materials: The synthesis begins with 9H-carbazole and 1-bromo-3-iodobenzene.
Reaction Conditions: These starting materials are reacted in the presence of copper(I) iodide (CuI), ethylenediamine, potassium phosphate (K3PO4), and toluene as the solvent.
Procedure: The mixture is refluxed for 23 hours, followed by cooling to room temperature. The reaction mixture is then extracted with dichloromethane (DCM) and water. The organic layer is dried over magnesium sulfate (MgSO4) and concentrated to yield the desired product.
Industrial Production Methods
While specific industrial production methods for (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-3-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-3-yl)boronic acid can undergo various chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic acid group with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The carbazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Electrophiles such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Suzuki Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Nitro or halogenated derivatives of the carbazole moiety.
Scientific Research Applications
(3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-3-yl)boronic acid has several scientific research applications :
Materials Science: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules.
Organic Synthesis: It is employed in the formation of complex organic molecules through cross-coupling reactions.
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Mechanism of Action
The mechanism of action of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-3-yl)boronic acid largely depends on its application . In organic synthesis, the boronic acid group participates in the formation of carbon-carbon bonds through Suzuki coupling reactions. The carbazole moiety can engage in π-π stacking interactions, which are crucial in materials science applications, particularly in the formation of organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
(9-Phenyl-9H-carbazol-2-yl)boronic acid: Similar structure but with the boronic acid group attached at a different position on the carbazole ring.
3,3’-Di(carbazol-9-yl)-5-cyano-1,1’-biphenyl: Contains two carbazole units attached to a biphenyl linker, with a cyano group as an additional substituent.
Uniqueness
(3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic materials and biologically active compounds.
Properties
IUPAC Name |
[3-(3-carbazol-9-ylphenyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-9-5-7-17(15-19)18-8-6-10-20(16-18)26-23-13-3-1-11-21(23)22-12-2-4-14-24(22)26/h1-16,27-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCRTDZVBDXDOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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